molecular formula C20H17N3O2S B2892919 8-methyl-N'-(3-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide CAS No. 477855-84-8

8-methyl-N'-(3-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide

Cat. No. B2892919
CAS RN: 477855-84-8
M. Wt: 363.44
InChI Key: NKFHLRYMTOONQC-UHFFFAOYSA-N
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Description

Indole is a heterocyclic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria . Carbohydrazide is an organic compound that is often used as a reagent in organic synthesis .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of appropriate precursors under specific conditions . For example, a range of novel 4,6-dimethoxy-1H-indole-2-carbohydrazides was prepared starting from methyl 4,6-dimethoxy-1H-indole-2-carboxylate .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving indole derivatives can be quite diverse, depending on the specific substituents present on the indole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be influenced by its specific structural features. For example, indole is known to be a crystalline, colorless substance with a specific odor .

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • The synthesis of benzimidazole derivatives, including carbohydrazide compounds, has been shown to exhibit potential antimicrobial activities, suggesting similar compounds could be explored for antimicrobial applications (El-masry, Fahmy, & Abdelwahed, 2000).
  • Novel compounds bearing indole moieties were synthesized and demonstrated antimicrobial evaluation, highlighting the significance of indole derivatives in developing new antimicrobial agents (Gomha & Riyadh, 2011).

Antioxidant and Anti-inflammatory Activities

  • Indole-based compounds, including those with carbohydrazide functionality, have been synthesized and evaluated for their antioxidant properties. This suggests potential applications in combating oxidative stress-related diseases (Bingul, 2019).
  • The synthesis of thieno[2,3-c]pyrazole derivatives and their evaluation for in vitro antioxidant and anti-inflammatory activities indicate the therapeutic potential of such compounds in treating inflammatory diseases (Mahajan, Nikam, Khedkar, Jha, Sarkar, & Gill, 2016).

Anticancer Applications

Agricultural Applications

Chemical Synthesis and Drug Development

  • The synthesis of indole and heterocyclic derivatives for potential use in medicinal chemistry and drug development, highlighting the broad applicability of such compounds in synthesizing new therapeutic agents (Nandi, Jhou, Lee, Kuo, Liu, Huang, & Lee, 2012).

Mechanism of Action

The mechanism of action of a compound like this would depend on its specific biological activity. Some indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .

properties

IUPAC Name

4-methyl-N'-(3-methylbenzoyl)thieno[2,3-b]indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-12-6-5-7-13(10-12)18(24)21-22-19(25)17-11-15-14-8-3-4-9-16(14)23(2)20(15)26-17/h3-11H,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFHLRYMTOONQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC3=C(S2)N(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methyl-N'-(3-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide

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